![molecular formula C23H17BrN4O B5541266 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5541266.png)
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
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Description
Pyrazole derivatives are a significant class of organic compounds due to their diverse biological activities and industrial applications. These compounds have been extensively studied for their spectroscopic properties, molecular dynamics, and potential as inhibitors in various biological pathways. For instance, pyrazole carbohydrazide derivatives have been evaluated for their vibrational spectroscopic properties, molecular dynamic simulations, and potential inhibitory effects on certain enzymes (Pillai et al., 2017).
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with various ketones or aldehydes in the presence of catalysts. This process yields a wide range of compounds with different substituents influencing their chemical properties and biological activities. For example, the synthesis of N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide involved characterizing the compound using spectroscopic techniques and confirmed the E-configuration of the azomethine group (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which confirms the spatial arrangement of the atoms within the molecule. Density functional theory (DFT) calculations complement these studies by predicting molecular geometries and electronic structures, which are vital for understanding the compound's reactivity and stability (Sun et al., 2013).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions include nucleophilic substitution, addition reactions, and cyclization processes, which are crucial for synthesizing new compounds with potential biological activities. The reactivity of these compounds is often explored through DFT studies, providing insights into their chemical behavior (Karrouchi et al., 2020).
Scientific Research Applications
Anticonvulsant Applications
Pyrazoline derivatives, which share structural similarities with the compound , have been evaluated for their potential as anticonvulsant agents. Studies involving the synthesis of new 2-pyrazoline derivatives have shown appreciable activity in standard anticonvulsant tests, indicating their potential utility in treating convulsive disorders (S. Bhandari, A. Tripathi, S. Saraf, 2013).
Molecular Dynamics and Docking Studies
Research involving vibrational spectroscopic investigations and molecular dynamics simulations of pyrazole derivatives has provided insights into their structural and electronic properties. These studies offer a foundation for understanding the interactions of such compounds with biological targets, potentially aiding in the design of new therapeutic agents (R. Pillai et al., 2017).
Antimicrobial and Antiproliferative Activities
Certain pyrazoline derivatives linked to benzo[1,3]dioxole moieties have been synthesized and shown to possess significant antimicrobial and antiproliferative activities. These findings suggest the potential of such compounds in developing new antimicrobial agents and cancer therapeutics (E. Mansour et al., 2020).
Antibacterial Evaluation
Studies on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have revealed promising antibacterial properties, particularly against strains of Staphylococcus aureus, including methicillin-sensitive and resistant strains. This highlights the potential of pyrazole derivatives in addressing antibiotic resistance issues (M. Pitucha et al., 2011).
Synthesis and Structural Studies
Research on the synthesis, structural characterization, and pharmacological evaluation of pyrazole-based heterocycles has led to the discovery of compounds with potential applications in various therapeutic areas. These studies contribute to the broader understanding of the chemical properties and biological activities of pyrazole derivatives (K. Dawood et al., 2011).
properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O/c24-18(13-16-7-2-1-3-8-16)15-25-28-23(29)22-14-21(26-27-22)20-12-6-10-17-9-4-5-11-19(17)20/h1-15H,(H,26,27)(H,28,29)/b18-13-,25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDUDKYLCIOTK-KPXPLDDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)\Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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